molecular formula C12H12N2O6 B14171968 2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate CAS No. 5661-60-9

2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B14171968
CAS No.: 5661-60-9
M. Wt: 280.23 g/mol
InChI Key: GEDINCGEAFUDPS-UHFFFAOYSA-N
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Description

2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a nitro group, an oxo group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate typically involves the following steps:

    Esterification: The carboxylate ester group is introduced by reacting the nitrated benzoxazole with 2-methylpropyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

    Oxidation: The oxo group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Amino Derivatives: Compounds with amino groups replacing the nitro group.

    Substituted Derivatives: Compounds with various functional groups replacing the nitro or ester groups.

Scientific Research Applications

2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological targets. The oxo group can form hydrogen bonds with specific amino acid residues in enzymes, modulating their activity.

Comparison with Similar Compounds

    2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Similar structure but with an amide group instead of an ester group.

    2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    2-Methylpropyl 6-amino-2-oxo-1,3-benzoxazole-3(2H)-carboxylate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group allows for redox reactions, while the ester group provides a site for hydrolysis, making it a versatile compound for various applications.

Properties

CAS No.

5661-60-9

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C12H12N2O6/c1-7(2)6-19-11(15)13-9-4-3-8(14(17)18)5-10(9)20-12(13)16/h3-5,7H,6H2,1-2H3

InChI Key

GEDINCGEAFUDPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O

Origin of Product

United States

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